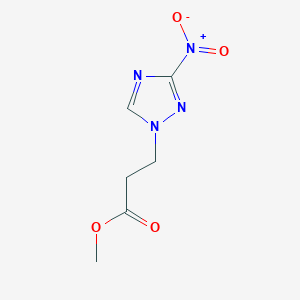

methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate

Descripción general

Descripción

“Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H8N4O4 . It is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that have received significant attention due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related compounds, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . The amino group in the latter is then transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Molecular Structure Analysis

The molecular structure of “methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” consists of a 1H-1,2,4-triazole ring attached to a propanoate group via a nitrogen atom . The triazole ring carries a nitro group at the 3-position . The propanoate group is esterified with a methyl group .Physical And Chemical Properties Analysis

The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Aplicaciones Científicas De Investigación

Mercury Ion Detection

“Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” can be used in analytical chemistry for the detection of trace amounts of mercuric ion in aqueous solutions. This application is crucial in environmental monitoring and safety assessments where mercury contamination is a concern .

Drug Discovery

The triazole ring, a core component of this compound, is significant in pharmaceuticals. Triazoles have been utilized in creating new drugs due to their diverse biological activities. This compound could potentially be used as a building block in drug synthesis .

Organic Synthesis

In organic chemistry, triazoles serve as intermediates and catalysts for various reactions. The nitro group in “methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” could provide reactivity for further chemical transformations .

Polymer Chemistry

Triazoles are known to enhance the properties of polymers, such as thermal stability and mechanical strength. This compound might find applications in modifying polymer structures or creating new polymeric materials .

Supramolecular Chemistry

The triazole moiety can participate in supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metals. It could be used in designing molecular sensors or switches .

Bioconjugation

Triazoles are often used in bioconjugation techniques to attach various biomolecules together. The compound could be involved in conjugating drugs to targeting moieties or creating diagnostic tools .

Fluorescent Imaging

The nitro group attached to the triazole ring might exhibit fluorescent properties under certain conditions, making it useful for imaging applications in biological research .

Materials Science

Due to the robustness of the triazole ring, this compound could contribute to developing new materials with specific desired properties like increased durability or conductivity .

Direcciones Futuras

The future directions for research on “methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” and related compounds could involve exploring their potential applications in various fields such as pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Further studies could also focus on improving the synthesis process and exploring the properties and applications of these compounds in more detail.

Mecanismo De Acción

Target of Action

Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a complex compound with potential applications in the field of energetic materials Similar compounds have been used in the detection of trace amounts of mercuric ion in aqueous solution .

Mode of Action

It is known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .

Biochemical Pathways

The synthesis of similar compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other compounds in the presence of certain acids .

Pharmacokinetics

Similar compounds are known to be thermally stable, exhibit acceptable densities, and have optimal oxygen balance .

Result of Action

Similar compounds have been estimated as potential components of solid composite propellants .

Action Environment

The action, efficacy, and stability of Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate can be influenced by various environmental factors. For instance, the thermal stability of similar compounds is known to be high, with decomposition onset temperatures ranging from 147 to 228 °C .

Propiedades

IUPAC Name |

methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJGITPHCVSQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390084 | |

| Record name | SBB009397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate | |

CAS RN |

105958-58-5 | |

| Record name | SBB009397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)

![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)

![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)

![N'1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B1621568.png)

![N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide](/img/structure/B1621572.png)

![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)

![2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621579.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)